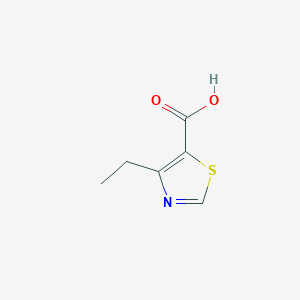

4-Ethyl-1,3-thiazole-5-carboxylic acid

説明

4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its aromatic properties and has been studied for its various chemical and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: 4-Ethyl-1,

生物活性

4-Ethyl-1,3-thiazole-5-carboxylic acid (ETCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of ETCA, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a thiazole ring, which is known to contribute to various biological activities. The compound's molecular characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 171.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 113366-46-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ETCA against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, which is particularly relevant in the context of rising antibiotic resistance.

- Minimum Inhibitory Concentration (MIC) :

- Minimum Bactericidal Concentration (MBC) :

The exact mechanism by which ETCA exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting bacterial cell wall synthesis and function, thereby inhibiting growth.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of ETCA derivatives against multiple bacterial strains. The findings indicated that derivatives with specific substitutions on the thiazole ring exhibited enhanced activity compared to ETCA itself. For instance:

- Compound Variants : Certain derivatives showed up to eight times greater activity against S. epidermidis compared to standard antibiotics like nitrofurantoin .

Clinical Relevance

The potential use of ETCA in clinical settings is supported by its low toxicity profile and effectiveness against resistant strains of bacteria. Further research is warranted to explore its application in treating infections caused by antibiotic-resistant organisms.

科学的研究の応用

Antimicrobial Activity

One of the most significant applications of ETCA is its antimicrobial properties . Studies have demonstrated that ETCA exhibits notable activity against various Gram-positive bacteria , making it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study published in Archives of Pharmacy highlighted the antibacterial activity of ETCA derivatives against multiple bacterial strains. The results indicated that certain derivatives showed enhanced activity compared to ETCA itself. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some exhibiting up to eight times greater activity against Staphylococcus epidermidis than standard antibiotics like nitrofurantoin .

Role in Organic Synthesis

ETCA serves as an important intermediate in organic synthesis , particularly in pharmaceutical chemistry. Its thiazole ring structure enables it to act as a building block for synthesizing more complex molecules.

Synthetic Routes

The synthesis of ETCA typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol. This synthetic route is crucial for producing derivatives with tailored biological activities.

Potential Therapeutic Applications

Beyond its antimicrobial properties, ETCA has been investigated for its potential therapeutic applications, particularly concerning its anti-inflammatory effects and interactions with specific enzymes.

Enzyme Interaction Studies

Preliminary studies suggest that ETCA may interact with enzymes involved in inflammation and microbial resistance. For instance, it has been shown to inhibit xanthine oxidase, an enzyme implicated in purine metabolism and oxidative stress:

- Mechanism of Action: ETCA binds to the active site of xanthine oxidase, blocking substrate access and preventing catalytic activity. This interaction could mitigate oxidative damage and reduce reactive oxygen species (ROS) production .

Summary of Biological Activities

The following table summarizes the biological activities associated with ETCA:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; potential for antibiotic development |

| Anti-inflammatory | May inhibit enzymes involved in inflammatory pathways |

| Enzyme Inhibition | Inhibits xanthine oxidase; reduces oxidative stress |

特性

IUPAC Name |

4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJNNKYDFBHNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562637 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126889-07-4 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。